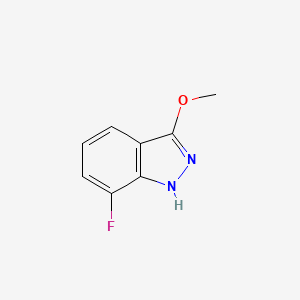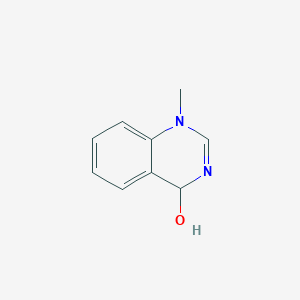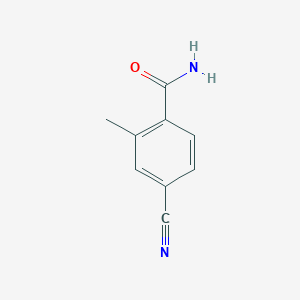
6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-7-méthyl-2,3-dihydro-1H-indén-1-one est un composé organique qui appartient à la classe des indénones. Il est caractérisé par la présence d'un atome de fluor en position 6 et d'un groupe méthyle en position 7 sur le cycle indanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Une méthode courante de synthèse de la 6-fluoro-7-méthyl-2,3-dihydro-1H-indén-1-one consiste à faire réagir la 2-méthyl-1-indanone avec du fluorure d'hydrogène. La réaction se produit généralement dans des conditions contrôlées pour assurer la fluoration sélective à la position souhaitée .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprendrait l'utilisation d'équipements spécialisés pour manipuler les réactifs et maintenir les conditions réactionnelles requises. Le produit est ensuite purifié par des techniques telles que la distillation ou la recristallisation pour atteindre la pureté souhaitée.
Types de réactions :
Oxydation : La 6-fluoro-7-méthyl-2,3-dihydro-1H-indén-1-one peut subir des réactions d'oxydation pour former des cétones ou des acides carboxyliques correspondants.
Réduction : Le composé peut être réduit pour former des alcools ou d'autres dérivés réduits.
Substitution : Il peut participer à des réactions de substitution où le fluor ou le groupe méthyle est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Différents nucléophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
La 6-fluoro-7-méthyl-2,3-dihydro-1H-indén-1-one a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme brique élémentaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être étudié pour son activité biologique potentielle et ses interactions avec les molécules biologiques.
Médecine : La recherche peut explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ses effets sur les systèmes biologiques.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux ou comme précurseur dans divers procédés industriels.
5. Mécanisme d'action
Le mécanisme par lequel la 6-fluoro-7-méthyl-2,3-dihydro-1H-indén-1-one exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, elle peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, influençant diverses voies biochimiques. Le mécanisme exact nécessiterait des études détaillées pour être élucidé.
Composés similaires :
- 6-Fluoro-2-méthyl-2,3-dihydro-1H-indén-1-one
- 3-Méthyl-1-indanone
- 2,3-Dihydro-1H-indén-1-one
Comparaison : La 6-fluoro-7-méthyl-2,3-dihydro-1H-indén-1-one est unique en raison du positionnement spécifique des groupes fluor et méthyle, qui peuvent influencer considérablement sa réactivité chimique et ses propriétés physiques par rapport à des composés similaires. Cette unicité peut la rendre plus appropriée pour certaines applications où ces propriétés spécifiques sont souhaitées .
Mécanisme D'action
The mechanism by which 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
- 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 3-Methyl-1-indanone
- 2,3-Dihydro-1H-inden-1-one
Comparison: 6-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and physical properties compared to similar compounds. This uniqueness can make it more suitable for certain applications where these specific properties are desired .
Propriétés
Formule moléculaire |
C10H9FO |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
6-fluoro-7-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO/c1-6-8(11)4-2-7-3-5-9(12)10(6)7/h2,4H,3,5H2,1H3 |
Clé InChI |
JMAKYKIBFNLJCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1C(=O)CC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)






![(7-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11918638.png)
![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)

